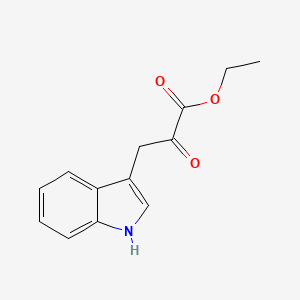

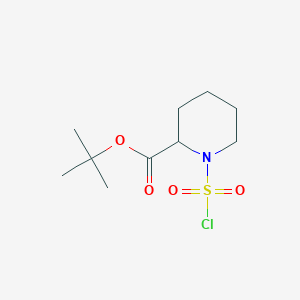

![molecular formula C17H17N3O2S B2879135 N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-01-2](/img/structure/B2879135.png)

N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would require more specific information or computational analysis.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have been recognized for their antimicrobial properties. The presence of the thiazole ring in the compound’s structure could be leveraged to develop new antimicrobial agents that target a range of pathogenic bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Antitumor and Cytotoxic Activity

Compounds with a thiazolo[3,2-a]pyrimidine core have shown promise in antitumor and cytotoxic studies. The unique structure of this compound could be explored for its efficacy against various cancer cell lines, potentially leading to the development of new chemotherapeutic agents .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain management and anti-inflammatory drugs. Research could focus on the compound’s ability to modulate inflammatory pathways and provide relief from pain .

Antiviral Applications

Given the broad range of biological activities exhibited by thiazole derivatives, there is potential for this compound to act as an antiviral agent. It could be studied for its effectiveness against various viral infections, possibly contributing to the treatment of diseases like influenza or even emerging viral threats .

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects. This compound could be investigated for its potential to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .

Antidiabetic Potential

The structural similarity of thiazolo[3,2-a]pyrimidine derivatives to certain antidiabetic drugs suggests that this compound could have applications in managing diabetes. Research could explore its role in insulin regulation and glucose metabolism .

Enzyme Inhibition

Thiazolo[3,2-a]pyrimidine derivatives can act as enzyme inhibitors, which is a valuable property in drug development. This compound could be studied for its ability to inhibit specific enzymes that are therapeutic targets for various diseases .

Direcciones Futuras

The future directions in the field of pyrimidine research involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

This interaction could involve binding to a specific site on the target, altering its conformation, and affecting its activity .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of biological activities. The specific pathways and their downstream effects depend on the targets of the compound. For example, if the compound targets enzymes involved in inflammatory responses, it could affect the production of inflammatory mediators and thus have anti-inflammatory effects .

Pharmacokinetics

For instance, its absorption could be affected by factors such as its solubility and stability in the gastrointestinal tract, and its distribution could be influenced by its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound has anti-inflammatory effects, it could reduce the production of inflammatory mediators at the molecular level, leading to a decrease in inflammation at the cellular and tissue levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature could affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances, such as proteins or other drugs, could influence the compound’s efficacy by competing for the same targets .

Propiedades

IUPAC Name |

3-methyl-5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)19-15(21)14-8-18-17-20(16(14)22)11(3)9-23-17/h4-10H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGNMYVCAVAYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

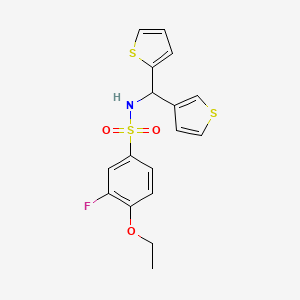

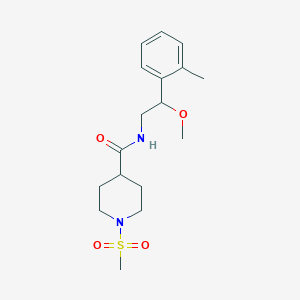

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879056.png)

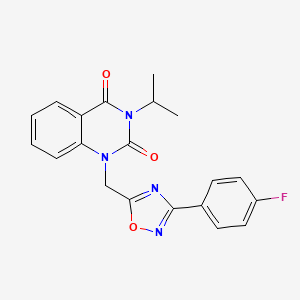

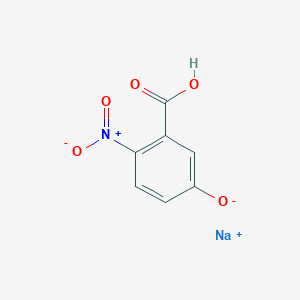

![5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2879059.png)

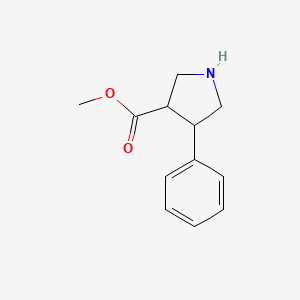

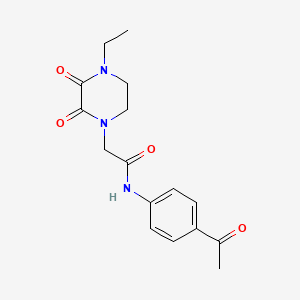

![4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2879062.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2879068.png)

![Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate](/img/structure/B2879069.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-cyclohexylurea](/img/structure/B2879070.png)